Lomefloxacin mesylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

洛美沙星甲磺酸盐是一种氟喹诺酮类抗生素,用于治疗细菌感染,包括支气管炎和泌尿道感染。 它也作为预防性治疗,用于预防接受手术的患者的泌尿道感染 。 该化合物以其对革兰氏阳性菌和革兰氏阴性菌的广谱抗菌活性而闻名 .

准备方法

合成路线和反应条件

洛美沙星甲磺酸盐是通过一系列化学反应合成的,这些反应涉及喹诺酮核心结构的形成。合成通常包括以下步骤:

喹诺酮核的形成: 这涉及到将合适的先驱体环化以形成喹诺酮环。

氟原子的引入: 在喹诺酮环的特定位置引入氟原子以增强抗菌活性。

哌嗪环的连接: 哌嗪环连接到喹诺酮核心以改善化合物的药代动力学性质.

工业生产方法

洛美沙星甲磺酸盐的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程通常包括:

间歇式或连续流反应器: 这些反应器用于在受控条件下进行化学反应。

纯化步骤: 粗产品使用结晶、过滤和色谱等技术进行纯化,以获得最终产品.

化学反应分析

反应类型

洛美沙星甲磺酸盐会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。

还原: 还原反应可用于修饰喹诺酮环上的官能团。

常用试剂和条件

这些反应中常用的试剂包括:

氧化剂: 如过氧化氢和高锰酸钾。

还原剂: 如硼氢化钠和氢化铝锂。

取代试剂: 如卤素和烷基化试剂.

主要形成的产物

科学研究应用

Treatment of Infections

Lomefloxacin mesylate is indicated for:

- Chronic Bronchitis : Effective against exacerbations caused by pathogens like Haemophilus influenzae and Moraxella catarrhalis.

- Urinary Tract Infections : Utilized for both uncomplicated and complicated UTIs caused by Escherichia coli, Klebsiella pneumoniae, and other organisms .

Prophylactic Use

It serves as a prophylactic treatment to prevent UTIs in patients undergoing surgical procedures, particularly transrectal or transurethral surgeries .

Antimicrobial Research

This compound is frequently used in research to study bacterial resistance mechanisms to fluoroquinolones. Its ability to serve as a model compound in the synthesis and reactivity studies of fluoroquinolones enhances its research utility.

Development of Derivatives

Recent studies have focused on synthesizing novel lomefloxacin derivatives with enhanced anticancer properties. Modifications at specific positions have shown significant inhibitory activity against human topoisomerase II, indicating potential applications in cancer therapy .

Stability Studies

Stability studies conducted using high-performance thin-layer chromatography (HPTLC) have revealed that this compound is sensitive to various stress conditions:

- Hydrolysis : The compound undergoes degradation under acidic and alkaline conditions.

- Oxidative Stress : It shows instability when exposed to oxidative agents, which can lead to the formation of degradation products .

Clinical Efficacy

A clinical study demonstrated that lomefloxacin was 98% effective as a prophylactic agent in preventing infections during transurethral surgery, showcasing its efficacy in high-risk surgical settings .

Anticancer Activity

Research into lomefloxacin derivatives has identified compounds with IC50 values ranging from 1.60 to 6.90 µM against various cancer cell lines, highlighting the potential for lomefloxacin-based therapies in oncology .

作用机制

洛美沙星甲磺酸盐通过抑制细菌DNA旋转酶和拓扑异构酶IV发挥作用,这些酶对于细菌DNA复制、转录和修复至关重要。 通过干扰这些酶,洛美沙星甲磺酸盐阻止细菌复制并最终导致细菌细胞死亡 .

相似化合物的比较

类似化合物

洛美沙星甲磺酸盐是氟喹诺酮类抗生素的一部分,其中包括其他化合物,例如:

- 环丙沙星

- 左氧氟沙星

- 氧氟沙星

- 莫西沙星

- 吉米沙星 .

独特性

与其他氟喹诺酮类相比,洛美沙星甲磺酸盐因其特定的化学结构而具有独特性,该结构包括两个氟原子和一个哌嗪环的存在。 这些结构特征有助于其广谱抗菌活性及其良好的药代动力学性质 .

生物活性

Lomefloxacin mesylate is a fluoroquinolone antibiotic that exhibits potent antimicrobial activity against a wide range of bacterial pathogens. This article reviews its biological activity, focusing on its antibacterial effects, pharmacokinetics, and potential side effects, supported by relevant research findings and case studies.

1. Overview of this compound

Lomefloxacin is a synthetic derivative of the fluoroquinolone class, primarily used to treat bacterial infections. It is particularly effective against both gram-positive and gram-negative bacteria, including strains such as Escherichia coli and Neisseria gonorrhoeae . The mesylate salt form enhances its solubility and bioavailability.

2. Antibacterial Activity

Lomefloxacin exhibits a broad spectrum of antibacterial activity. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Streptococcus pneumoniae | Effective |

| Escherichia coli | Highly Effective |

| Neisseria gonorrhoeae | Highly Effective |

| Pseudomonas aeruginosa | Moderate Activity |

Lomefloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death .

3. Pharmacokinetics

Lomefloxacin has favorable pharmacokinetic properties:

- Half-life : Approximately 8 hours, allowing for once-daily dosing .

- Peak Plasma Concentration : Achieved within 1 hour post-administration.

- Bioavailability : Enhanced in the mesylate form, improving absorption compared to other formulations.

4.1 Efficacy in Clinical Settings

A study evaluated the efficacy of lomefloxacin in treating urinary tract infections (UTIs) caused by resistant strains of E. coli. The results indicated:

- A significant reduction in symptoms within 48 hours.

- Cultures showed a 90% eradication rate of the pathogen after treatment .

4.2 Side Effects and Adverse Reactions

While lomefloxacin is generally well-tolerated, some patients have reported adverse effects:

- Gastrointestinal disturbances (nausea, diarrhea)

- Neurological effects (dizziness, headache)

- Rarely, it may induce convulsions, particularly in patients with predisposing factors .

5. Comparative Studies

Research comparing lomefloxacin with other fluoroquinolones revealed that it has a similar efficacy profile but with fewer side effects when administered as the optically pure (R)-isomer. This formulation minimizes adverse reactions associated with the racemic mixture .

6. Conclusion

This compound demonstrates significant biological activity against a variety of bacterial pathogens, making it a valuable option in antibiotic therapy. Its pharmacokinetic profile supports convenient dosing regimens, while ongoing research continues to refine its use and minimize potential side effects.

属性

CAS 编号 |

114394-67-1 |

|---|---|

分子式 |

C18H23F2N3O6S |

分子量 |

447.5 g/mol |

IUPAC 名称 |

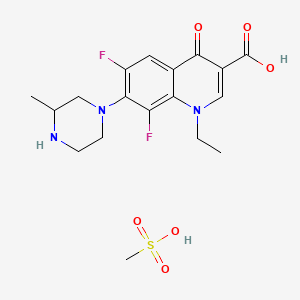

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |

InChI |

InChI=1S/C17H19F2N3O3.CH4O3S/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;1-5(2,3)4/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H3,(H,2,3,4) |

InChI 键 |

QHLKJRAHRXUJLD-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.CS(=O)(=O)O |

规范 SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.CS(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。